
1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate typically involves a multi-step process. The initial step often includes the reaction of 2-naphthylamine with 1-bromo-2-chloroethane to form 1-(2-chloroethyl)-2-naphthylamine. This intermediate is then reacted with piperazine to yield 1-(2-chloroethyl)-4-(2-naphthyl)piperazine. The final step involves the reaction of this intermediate with sodium cyanide to produce 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine, which is then converted to its maleate salt form by reacting with maleic acid under suitable conditions.
Analyse Des Réactions Chimiques
1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(2-Cyanoethyl)-4-(2-naphthyl)piperazine maleate can be compared with other similar compounds, such as:
1-(2-Cyanoethyl)-4-(2-phenyl)piperazine: This compound has a phenyl group instead of a naphthyl group, which may result in different chemical and biological properties.
1-(2-Cyanoethyl)-4-(2-thienyl)piperazine: The presence of a thienyl group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
57537-04-9 |
|---|---|
Formule moléculaire |
C21H23N3O4 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;3-(4-naphthalen-2-ylpiperazin-1-yl)propanenitrile |
InChI |
InChI=1S/C17H19N3.C4H4O4/c18-8-3-9-19-10-12-20(13-11-19)17-7-6-15-4-1-2-5-16(15)14-17;5-3(6)1-2-4(7)8/h1-2,4-7,14H,3,9-13H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
JRXMODFWRAZXAI-WLHGVMLRSA-N |
SMILES isomérique |
C1CN(CCN1CCC#N)C2=CC3=CC=CC=C3C=C2.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CN(CCN1CCC#N)C2=CC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)
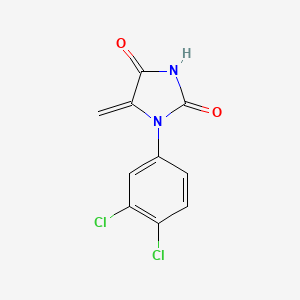
![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
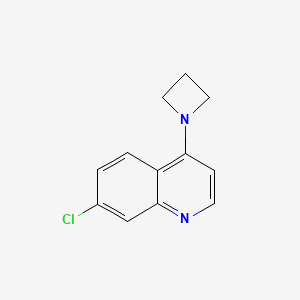
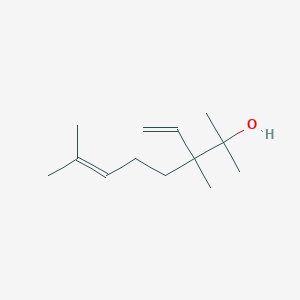
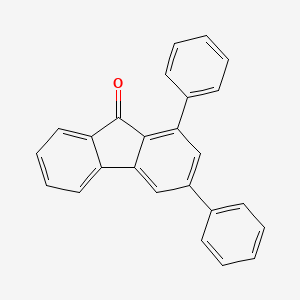
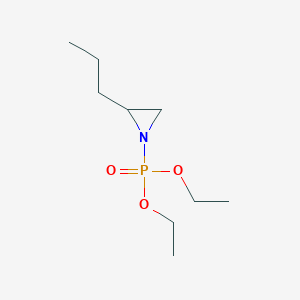
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
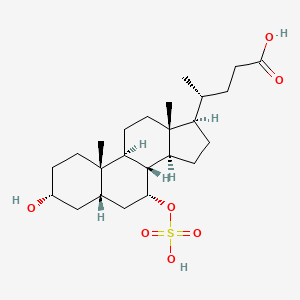
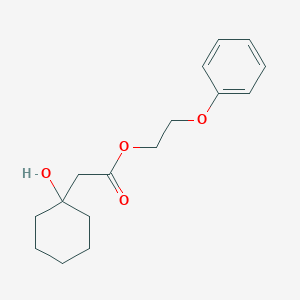
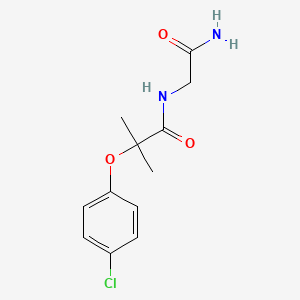
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide](/img/structure/B14616650.png)
